6-bromo-7-methyl-1H-indole-3-carboxylic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as 6-bromo-7-methyl-1H-indole-3-carboxylic acid . This name adheres to IUPAC conventions, where substituents are numbered to prioritize functional groups (e.g., carboxylic acid at position 3) and minimize locant values.
| Parameter | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}8\text{BrNO}_2 $$ |
| Molecular Weight | 254.08 g/mol |
| CAS Registry Number | 1360891-31-1 |
| SMILES | CC1=C(C=CC2=C1NC=C2C(=O)O)Br |
| InChIKey | CEKVFOFTJYKTEY-UHFFFAOYSA-N |
The structure comprises:
Molecular Geometry and Crystallographic Analysis
The indole core adopts a planar geometry , with the pyrrole and benzene rings conjugated via resonance. Key spatial features include:
Substituent Orientation
- The carboxylic acid group at position 3 likely adopts a conformation perpendicular to the indole plane, driven by steric and electronic factors.
- The bromo atom at position 6 and methyl group at position 7 are positioned to minimize steric hindrance.
Crystallographic Insights
While direct crystallographic data for this compound are limited, analogous brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) exhibit:
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound are inferred from structurally related indole derivatives.
Nuclear Magnetic Resonance (NMR)
| Proton/Temperature | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Indole NH | 8.5–9.0 | Broad singlet | Pyrrole NH group |
| Carboxylic Acid OH | 12.5–13.0 | Broad singlet | –COOH proton |
| Aromatic protons | 7.0–7.8 | Multiplet | H-2, H-4, H-5, H-6 (ortho/para) |
| Methyl group | 2.1–2.4 | Singlet | –CH₃ at position 7 |
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Functional Group | Note |
|---|---|---|
| 2500–3000 | O–H (carboxylic acid) | Broad peak due to hydrogen bonding |
| 1700–1750 | C=O (carboxylic acid) | Strong peak |
| 1450–1600 | C=C (aromatic rings) | Multiple peaks |
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance (%) | Assignment |
|---|---|---|---|
| Molecular ion | 254 | 100 | $$ \text{C}{10}\text{H}8\text{BrNO}_2^+ $$ |
| Decarboxylated ion | 228 | 85 | Loss of COOH ($$ -16 $$) |
| Bromine isotope | 256 | 30 | $$ ^{81}\text{Br} $$-containing ion |
Tautomeric Forms and Resonance Stabilization
The compound’s indole core exhibits resonance stabilization between the pyrrole and benzene rings, enhancing aromaticity. Unlike some indole derivatives, 6-bromo-7-methyl-1H-indole-3-carboxylic acid does not form stable tautomers due to the fixed position of the carboxylic acid group.
Key Resonance Structures
Pyrrole Ring Conjugation
Electron donation from the pyrrole nitrogen to the benzene ring stabilizes the π-system.Carboxylic Acid Influence
The electron-withdrawing effect of the –COOH group at position 3 may slightly polarize the indole ring, altering electronic distribution.Bromo and Methyl Substituents
- Bromo : Electron-withdrawing via inductive effects, reducing electron density at position 6.
- Methyl : Electron-donating via hyperconjugation, enhancing reactivity at position 7.
Properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVFOFTJYKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Indole-3-Carboxylic Acid Derivatives
Preparation of indole-3-carboxylic acid derivatives typically follows two main approaches:
- Direct Functionalization of Indole Ring: Introduction of carboxyl, bromo, and methyl groups onto the indole core via stepwise reactions.
- Construction from Substituted Precursors: Assembly of the indole skeleton from appropriately substituted starting materials, followed by carboxylation.
Detailed Preparation Methods
Electrophilic Substitution and Carboxylation Route
This method leverages the high reactivity of the indole ring toward electrophilic substitution, followed by carboxylation at the 3-position.
Stepwise Protocol (Generalized for Substituted Indoles):
- Bromination:
- Starting with 7-methylindole, bromination at the 6-position is achieved using bromine or N-bromosuccinimide under controlled conditions.
- Carboxylation:
- The 6-bromo-7-methylindole is subjected to a Vilsmeier–Haack reaction or similar formylation at the 3-position, followed by oxidation to yield the carboxylic acid.
- Purification:
- The crude product is purified by recrystallization or chromatography.
This approach is supported by the general methods described in patents for indole-3-carboxylic acid synthesis, where substituted indoles undergo acylation (using reagents such as trichloroacetyl chloride and aluminum trichloride at low temperatures), followed by hydrolysis and oxidation to the carboxylic acid.
Key Reaction Conditions:
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Bromination | NBS, DMF, 0–5°C | 70–85% | Regioselectivity is critical |
| Formylation | POCl₃/DMF or Vilsmeier–Haack | 60–80% | May require inert atmosphere |
| Oxidation/Carboxylation | KMnO₄, NaOH (for oxidation to acid) | 60–75% | Over-oxidation must be avoided |
| Purification | Recrystallization (EtOAc/hexane) | — | Ensures high purity |
One-Pot Potassium Bisulfate Catalyzed Synthesis
A modern and efficient route involves a one-pot reaction catalyzed by potassium bisulfate, starting from substituted indole acetic acid and ethyl 3,3-diethoxypropionate.
Protocol (Adapted for 6-bromo-7-methyl Substitution):
- Reactants: 6-bromo-1H-indole, 3,3-diethoxypropionate, potassium bisulfate, acetic acid.
- Procedure:
- Combine reactants in acetic acid at room temperature.
- Heat to 80°C for 5 hours.
- Quench with water, extract with ethyl acetate, and purify.
- Outcome: Produces the indole-3-carboxylic acid derivative as a pale brown solid in high yield (up to 78%).
Reaction Table:
| Step | Reactants/Conditions | Yield (%) | Comments |
|---|---|---|---|
| One-pot synthesis | 6-bromo-1H-indole, 3,3-diethoxypropionate, KHSO₄, AcOH, 80°C, 5h | 78 | Simple, scalable, efficient |
| Purification | Extraction, recrystallization | — | High-purity product |
Patent-Described Multi-Step Synthesis
A robust, scalable method for indole-3-carboxylic acids involves:
- Acylation: Indole reacts with trichloroacetyl chloride and aluminum trichloride in dichloromethane at subzero temperatures to form 3-trichloroacetyl indole.
- Hydrolysis: The intermediate is hydrolyzed in methanol with potassium hydroxide under reflux.
- Acidification: The mixture is acidified to precipitate the carboxylic acid.
- Recrystallization: Final purification by recrystallization from ethyl acetate.
Process Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|---|
| Acylation | Trichloroacetyl chloride, AlCl₃, DCM, -30°C | 95–97 | — | Strict temp. control |
| Hydrolysis | Methanol, KOH, reflux 18–22h | — | — | Complete conversion |
| Acidification | HCl, pH 3–4 | 91–93 | 96–98 | Controlled precipitation |
| Recrystallization | Ethyl acetate | — | >96 | Removes impurities |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Electrophilic Substitution/Carboxylation | Well-established, flexible for analogs | Multi-step, regioselectivity issues | 60–80% |
| One-pot Potassium Bisulfate Catalyzed | Simple, high yield, scalable | Limited to compatible substituents | 78% |
| Patent Multi-Step Synthesis | High purity, scalable | Requires hazardous reagents | 91–93% |
Research Findings and Notes
- The one-pot potassium bisulfate catalyzed method offers a modern, efficient alternative, especially for large-scale synthesis and when starting materials are readily available.
- The patent route, while more involved, delivers very high yields and purity, making it suitable for pharmaceutical-grade material.
- Careful control of reaction conditions (temperature, stoichiometry, and pH) is critical for optimal yield and purity in all methods.
- Substituent effects (bromo, methyl) may require adjustment of reagent equivalents and reaction times to ensure selectivity and avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid. In vitro experiments have demonstrated that compounds derived from indole structures exhibit significant activity against viruses such as SARS-CoV-2.
- Mechanism of Action : These compounds often function by inhibiting viral replication and interfering with viral entry into host cells. For instance, a related compound was shown to completely inhibit SARS-CoV-2 replication at concentrations as low as 52.0 μM, indicating a high level of specificity and efficacy in antiviral activity .
Anticancer Applications
Indole derivatives are also being investigated for their anticancer properties. The structural features of 6-bromo-7-methyl-1H-indole-3-carboxylic acid make it a candidate for the development of novel anticancer agents.
- Research Findings : Studies have indicated that certain indole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and modulate various signaling pathways associated with cancer progression . The compound's ability to interact with specific receptors involved in cell proliferation and survival is crucial for its anticancer potential.
Metabolic Disorders
The compound has been implicated in the treatment of metabolic disorders, particularly through its role as an activator of adenosine monophosphate-activated protein kinase (AMPK). This pathway is vital for regulating energy homeostasis and is a target for interventions in conditions like diabetes.
- Clinical Implications : Research suggests that activating AMPK can improve insulin sensitivity and reduce glucose production in the liver, making indole derivatives promising candidates for diabetes management .
Synthetic Applications
In addition to its biological applications, 6-bromo-7-methyl-1H-indole-3-carboxylic acid serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex indole derivatives that have diverse biological activities.
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibits viral replication | Effective against SARS-CoV-2 at low concentrations |
| Anticancer Research | Induces apoptosis in cancer cells | Modulates signaling pathways related to cancer growth |
| Metabolic Disorders | Activates AMPK | Improves insulin sensitivity; potential diabetes treatment |
| Synthetic Chemistry | Precursor for complex indoles | Valuable in medicinal chemistry |
Case Studies and Experimental Data
A notable case study involved the synthesis and evaluation of various indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid, where researchers assessed their biological activities through structured experimental designs. The findings consistently pointed towards the compound's versatility in therapeutic applications.
Experimental Insights
- Antiviral Studies : In vitro testing revealed significant inhibition of viral replication at specific concentrations.
- Anticancer Efficacy : Indole derivatives showed promise in reducing tumor size in preclinical models.
- AMPK Activation : Compounds demonstrated improved metabolic profiles in animal models.
Mechanism of Action
The mechanism by which 6-bromo-7-methyl-1H-indole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between 6-bromo-7-methyl-1H-indole-3-carboxylic acid and its analogs:
*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .
Impact of Substituent Positions and Halogen Type
- Bromine Position : Moving bromine from position 5 to 6 (e.g., 5-bromo vs. 6-bromo analogs) alters the indole ring’s electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Carboxylic Acid Position : Derivatives with carboxylic acid at position 2 (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit distinct hydrogen-bonding capabilities compared to position 3 analogs, influencing crystallinity and intermolecular interactions .
Biological Activity
6-Bromo-7-methyl-1H-indole-3-carboxylic acid is a significant derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including 6-bromo-7-methyl-1H-indole-3-carboxylic acid, are recognized for their extensive pharmacological properties. These compounds have been studied for their roles in various biological processes, including:
- Antiviral Activity
- Anticancer Properties
- Antimicrobial Effects
- Anti-inflammatory Actions
The biological activity of 6-bromo-7-methyl-1H-indole-3-carboxylic acid can be attributed to its ability to interact with several molecular targets:
- HIV Integrase Inhibition : Similar compounds have shown potential in inhibiting HIV integrase, crucial for viral replication. For instance, indole derivatives have been reported to chelate magnesium ions within the active site of integrase, disrupting its function .
- Antimicrobial Activity : Indole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways .
- Cytotoxic Effects : Compounds derived from indole have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Biological Activities of Related Indole Derivatives
Case Study: Antiviral Properties
A recent study highlighted the antiviral potential of indole derivatives against SARS-CoV-2. Specifically, a derivative exhibited complete inhibition of viral replication at a concentration of 52 μM. This compound demonstrated high selectivity and interferon-inducing activity, making it a candidate for further development as an antiviral agent .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and bromine groups) .
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., dihedral angles between –COOH and indole ring = 6.4°) .
- Mass spectrometry : FAB-HRMS provides exact mass verification (e.g., [M+H] = 427.0757) .
- Chromatography : HPLC (≥95% purity) and TLC monitor reaction progress .
What strategies are effective for optimizing the solubility of 6-bromo-7-methyl-1H-indole-3-carboxylic acid in biological assays?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., ethyl ester or hydroxypropyl moieties) via esterification or alkylation, as seen in complex derivatives .
- pH adjustment : The carboxylic acid group (pKa ~4-5) can be deprotonated in buffered solutions (pH >7) to enhance aqueous solubility.
- Co-solvents : Use DMSO or PEG-400 at biocompatible concentrations (<1% v/v) to maintain compound stability .
How do substituent positions (e.g., bromine at C6, methyl at C7) influence reactivity in further derivatization?
Q. Advanced
- Steric effects : The C7 methyl group may hinder electrophilic substitution at adjacent positions, directing reactions to C2 or C5 .
- Electronic effects : Bromine at C6 deactivates the indole ring, reducing nucleophilic reactivity at C3 but favoring cross-coupling (e.g., Suzuki-Miyaura) at C6 .
- Case study : In a derivative, bromine substitution enabled palladium-catalyzed coupling to introduce diethylamino groups .
What are the best practices for handling discrepancies in biological activity data across studies?
Q. Advanced
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
- Structural analogs : Compare activity with simpler derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) to isolate substituent effects .
- Statistical validation : Use multivariate analysis to account for variables like solvent residues or enantiomeric impurities .
How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Q. Advanced
- DFT calculations : Model transition states for bromine substitution or carboxylate deprotonation .
- Retrosynthetic tools : Databases like Reaxys or Pistachio suggest feasible routes (e.g., esterification followed by bromination) .
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) to guide functionalization .
What are the critical safety considerations when synthesizing or handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
